Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclobutylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Esterification: The protected amino acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and amino acid derivatives.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical processes. The cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but differs in the presence of a phenyl group instead of a cyclobutyl group.
N-Boc-glycine methyl ester: This compound features a Boc-protected glycine residue and is used in peptide synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound contains a Boc-protected ethanolamine and is used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-4-cyclobutylbutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of molecules with specific biological activities and chemical reactivities.
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)9-8-10-6-5-7-10/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
AHPCYBBREYFLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)OC |
Origin of Product |
United States |
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